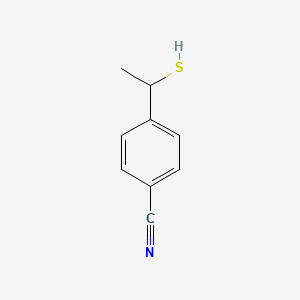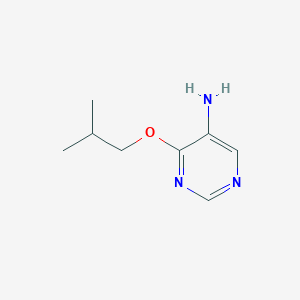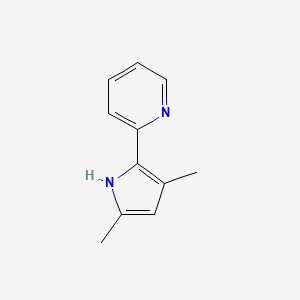![molecular formula C14H21NO3S B6617227 propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate CAS No. 1513475-62-1](/img/structure/B6617227.png)
propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: In the medical field, propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new drugs.
Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism by which propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: This compound shares a similar thiophene core but has a different substituent pattern.
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate: This compound has a unique combination of substituents that contribute to its distinct properties.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with biological targets in a unique manner
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOLOVRLUAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)

![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)




![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)



![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

